molecular formula C6H27Na3O20P2 B8055445 Fosfructose trisodium CAS No. 102416-04-6

Fosfructose trisodium

Cat. No.: B8055445
CAS No.: 102416-04-6
M. Wt: 550.18 g/mol
InChI Key: BUMXRRGJJDMPRT-PESUWTOCSA-K
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Description

Fosfructose trisodium, also known as diphosphofructose trisodium, is a cytoprotective natural sugar phosphate. It is primarily used in scientific research for its potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma. The compound acts by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfructose trisodium can be synthesized through the phosphorylation of fructose. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using microorganisms that naturally produce the compound. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Fosfructose trisodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fosfructose trisodium has a wide range of applications in scientific research:

Mechanism of Action

Fosfructose trisodium exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy metabolism in ischemic and hypoperfused tissues. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, ultimately producing adenosine triphosphate. Additionally, this compound inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio .

Comparison with Similar Compounds

Similar Compounds

  • Fructose-1,6-bisphosphate
  • Fructose-1,6-diphosphate
  • Glyceraldehyde-3-phosphate

Uniqueness

Fosfructose trisodium is unique due to its ability to stimulate anaerobic glycolysis and generate adenosine triphosphate under ischemic conditions. This property makes it particularly valuable in research focused on ischemic conditions and energy metabolism .

Properties

IUPAC Name

trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate;octahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRRGJJDMPRT-PESUWTOCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H27Na3O20P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81028-91-3
Record name Fosfructose trisodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSFRUCTOSE TRISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463VBZ2YVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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